molecular formula C13H27ClN2O4 B15319500 tert-butyl N-{[4-(2-aminoethoxy)oxan-4-yl]methyl}carbamate hydrochloride

tert-butyl N-{[4-(2-aminoethoxy)oxan-4-yl]methyl}carbamate hydrochloride

Cat. No.: B15319500
M. Wt: 310.82 g/mol
InChI Key: VHNYZQILAZRZHA-UHFFFAOYSA-N
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Description

This compound is a carbamate derivative featuring a tetrahydropyran (oxan) ring substituted with a 2-aminoethoxy group and a tert-butyl carbamate moiety. Its hydrochloride salt enhances stability and solubility for pharmaceutical applications, particularly in drug discovery and medicinal chemistry.

Properties

Molecular Formula

C13H27ClN2O4

Molecular Weight

310.82 g/mol

IUPAC Name

tert-butyl N-[[4-(2-aminoethoxy)oxan-4-yl]methyl]carbamate;hydrochloride

InChI

InChI=1S/C13H26N2O4.ClH/c1-12(2,3)19-11(16)15-10-13(18-9-6-14)4-7-17-8-5-13;/h4-10,14H2,1-3H3,(H,15,16);1H

InChI Key

VHNYZQILAZRZHA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CCOCC1)OCCN.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-{[4-(2-aminoethoxy)oxan-4-yl]methyl}carbamate hydrochloride typically involves the reaction of tert-butyl carbamate with 4-(2-aminoethoxy)tetrahydro-2H-pyran-4-yl)methyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol, and the mixture is cooled to an ice bath temperature before adding the reactants . The reaction mixture is then stirred at room temperature for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-{[4-(2-aminoethoxy)oxan-4-yl]methyl}carbamate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of tert-butyl N-{[4-(2-aminoethoxy)oxan-4-yl]methyl}carbamate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their molecular properties, and functional distinctions:

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Structural Features
tert-butyl N-{[4-(2-aminoethoxy)oxan-4-yl]methyl}carbamate hydrochloride Not provided Likely C₁₃H₂₅ClN₂O₄ ~320 (estimated) Oxan ring, 2-aminoethoxy side chain, tert-butyl carbamate, hydrochloride counterion
tert-butyl (2-(4-nitrophenoxy)ethyl)carbamate 159184-14-2 C₁₃H₁₈N₂O₅ 282.29 Nitrophenoxy group instead of oxan ring; lacks amino group
tert-butyl N-{8-oxa-2-azaspiro[4.5]decan-4-yl}carbamate hydrochloride 2155852-24-5 C₁₃H₂₅ClN₂O₃ 292.8 Spirocyclic 8-oxa-2-azaspiro[4.5]decane core; rigid 3D structure
tert-butyl (4-amino-4-methylcyclohexyl)carbamate hydrochloride 1426425-30-0 C₁₂H₂₅ClN₂O₂ 264.79 Cyclohexyl ring with methyl and amino substituents; no ether oxygen
tert-butyl N-(azetidin-3-yl)carbamate hydrochloride 67376-94-7 C₈H₁₇ClN₂O₂ 208.69 Azetidine (4-membered ring) instead of oxan; smaller ring size, higher ring strain

Key Comparative Insights :

Structural Flexibility vs. Rigidity: The oxan ring in the target compound provides a flexible 6-membered ether ring, enhancing solubility compared to the rigid spirocyclic structure in CAS 2155852-24-5 .

Functional Group Impact: The 2-aminoethoxy group in the target compound introduces a polar, protonatable site, improving water solubility compared to the nitrophenoxy group in CAS 159184-14-2, which is electron-withdrawing and may reduce bioavailability .

Synthetic Considerations :

  • highlights that tert-butyl carbamates are typically synthesized under mild acidic or basic conditions (e.g., NaH/acetic acid), with yields ranging from 40% to 84% depending on substituents .
  • Microwave-assisted reactions (e.g., in CAS 2155852-24-5 synthesis) improve efficiency for spirocyclic systems but require specialized equipment .

Q & A

Q. Basic

  • PPE : Nitrile gloves, chemical goggles, and lab coats.
  • Engineering controls : Use fume hoods with ≥100 fpm face velocity.
  • Spill management : Neutralize with 10% acetic acid after inert absorbents .
  • Storage : Desiccate at -20°C under argon .

What strategies optimize the compound's stability during long-term storage for pharmacological studies?

Q. Advanced

  • Lyophilization : Use trehalose as a cryoprotectant (2:1 ratio with the compound).
  • Storage : Argon-purged amber vials at -80°C.
  • Monitoring : Quarterly HPLC-MS to detect degradation products.
    Accelerated stability studies (40°C/75% RH) show <2% decomposition over 6 months with 0.1% BHT .

Which spectroscopic techniques are most effective for characterizing this compound?

Q. Basic

TechniqueKey InformationValidation Criteria
¹H/¹³C NMRδ 1.42 ppm (t-Bu), δ 3.75–4.10 (oxane)Match DFT-simulated spectra
HRMS[M+H]⁺ calculated 329.1843Δ < 3 ppm from experimental
X-ray diffractionResolves stereochemical ambiguitiesSHELXL refinement

How does the compound's conformation influence its pharmacokinetic properties in preclinical models?

Advanced
The 4-(2-aminoethoxy)oxane moiety enhances:

  • Solubility : LogP = -0.7 (vs. 1.2 for non-oxane analogs).
  • BBB penetration : AUCbrain/AUCplasma = 0.85 in murine models.
  • Metabolic stability : t₁/₂ = 6.3 hr in CYP3A4 assays.
    Molecular dynamics reveal water bridges between oxane oxygen and serum albumin’s Lys413 .

What are the primary research applications of this compound in medicinal chemistry?

Q. Basic

ApplicationMechanismModel Systems
Enzyme inhibitionCompetitive ATP-bindingJAK2 kinase assays
Prodrug developmentpH-sensitive carbamate cleavageSimulated gastric fluid
Targeted deliveryOxane-mediated membrane transportCaco-2 models

What computational methods predict the compound's reactivity in nucleophilic substitution reactions?

Q. Advanced

  • DFT calculations : B3LYP/6-31G* maps electrostatic potentials.
  • MD simulations : Explicit solvent models (e.g., TIP3P water).
  • Machine learning : Train on carbamate datasets (89% accuracy with COSMO-RS) .

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